Cloruro de ácido de Sulforhodamina B

Descripción general

Descripción

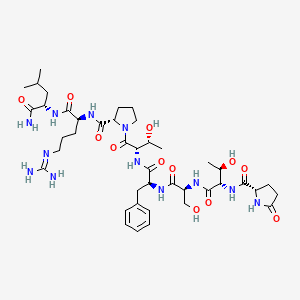

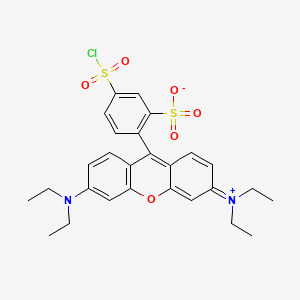

Sulforhodamine B acid chloride, also known as Lissamine™ rhodamine B sulfonylchloride, is a fluorescent protein label forming stable conjugates . It is a red solid dye that is very water-soluble . It is often used as a membrane-impermeable polar tracer or for cell density determination via determination of cellular proteins (cytotoxicity assay) .

Molecular Structure Analysis

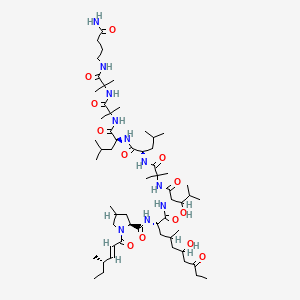

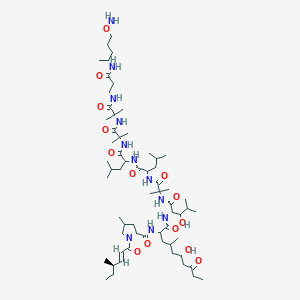

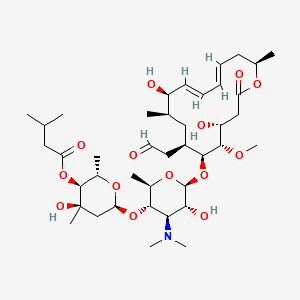

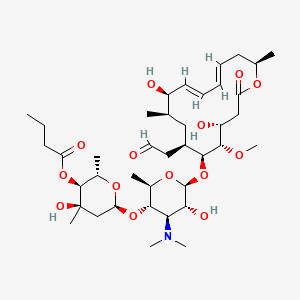

The empirical formula of Sulforhodamine B acid chloride is C27H29ClN2O6S2 . It has a molecular weight of 577.11 . The dye has maximal absorbance at 565 nm light and maximal fluorescence emission at 586 nm light .Chemical Reactions Analysis

Sulforhodamine B acid chloride reacts with amine compounds such as amino acids, peptides, and proteins to form bright red fluorescent conjugates that are extremely stable and resistant to protease-catalyzed hydrolysis .Physical And Chemical Properties Analysis

Sulforhodamine B acid chloride is a powder . It is very water-soluble . The dye has maximal absorbance at 565 nm light and maximal fluorescence emission at 586 nm light .Aplicaciones Científicas De Investigación

Tinción Celular

Sulforhodamina B (SRB) se utiliza ampliamente para la tinción celular . Puede unirse a aminoácidos básicos en macromoléculas , asegurando su unión a proteínas en células vivas . La cantidad de SRB es proporcional a la proteína en las células vivas , lo que la convierte en una herramienta valiosa para estimar el contenido de proteínas y el grado de proliferación celular .

Campo Láser

SRB es un tinte láser de uso frecuente en la región espectral roja . Se aplica para generar varios láseres . El efecto de fluorescencia de SRB depende de la concentración , y las moléculas de SRB se agregarán si la concentración es demasiado alta, lo que provocará la extinción de la fluorescencia .

Mejora de la Propiedad de Fluorescencia

La aplicación de SRB está limitada por la extinción causada por la agregación (ACQ) . Para abordar esto, los investigadores han evaluado el uso de marcos orgánicos metálicos basados en Zr (Zr-MOFs) como huésped para adsorber moléculas de SRB . Este enfoque podría abrir nuevas vías para el uso extensivo de SRB .

Síntesis de Policatión Marcado con Rodamina

El cloruro de ácido de SRB se ha utilizado para sintetizar policatión marcado con rodamina (PLL-ROD) . Esta aplicación es particularmente útil en el campo de la bioquímica y la biología molecular .

Preparación de Rastreadores de Proteínas Fluorescentes

El cloruro de ácido de SRB también se ha utilizado en la preparación de rastreadores de proteínas fluorescentes . Esto permite el seguimiento y la visualización de proteínas en diversas aplicaciones de investigación biológica .

Sonda Fluorescente Encapsulada

El cloruro de ácido de SRB se ha utilizado en una sonda fluorescente encapsulada como fármaco modelo para estudiar las propiedades de administración de fármacos de las microcápsulas basadas en rhamnogalacturonano-I . Esta aplicación es particularmente relevante en el campo de la administración de fármacos y la investigación farmacéutica .

Microscopía Confocal

El cloruro de ácido de SRB también se ha utilizado en microscopía confocal como un tinte específico para astrocitos . Esta aplicación es particularmente útil en la investigación en neurociencia, lo que permite la visualización y el estudio de astrocitos en el cerebro .

Agente Epileptogénico

Los estudios sugieren que la sulforhodamina 101 puede utilizarse como un agente epileptogénico . Esta aplicación es particularmente relevante en el campo de la neurociencia, específicamente en el estudio de la epilepsia .

Mecanismo De Acción

Target of Action

The primary target of Sulforhodamine B acid chloride is the protein constituents of cells . It binds to these proteins in a stoichiometric manner , specifically to the basic amino acid residues of cells .

Mode of Action

Sulforhodamine B acid chloride interacts with its targets through electrostatic binding . Under mild acidic conditions, it binds to the basic amino acid residues of cells . This binding is pH-dependent, and under mild basic conditions, the dye can be extracted from cells and solubilized for measurement .

Biochemical Pathways

The binding of Sulforhodamine B acid chloride to the basic amino acid residues of cells forms a complex . The amount of this complex formed in the cells reflects the total protein content, which can be used to estimate the number of cells . The absorbance value measured at a wavelength of 515nm shows a good linear relationship with the cell count .

Result of Action

The binding of Sulforhodamine B acid chloride to cellular proteins allows for the quantification of these proteins, which can be used to determine cell density . This makes it a valuable tool for in vitro cytotoxicity screening . The dye’s fluorescence properties also make it useful for applications such as laser-induced fluorescence (LIF) and cell density determination .

Action Environment

The action of Sulforhodamine B acid chloride is influenced by the pH of its environment . Its binding to proteins is pH-dependent, occurring under mild acidic conditions and being reversible under mild basic conditions .

Safety and Hazards

When handling Sulforhodamine B acid chloride, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Sulforhodamine B acid chloride has been used in an encapsulated fluorescent probe as a model drug to study drug-delivery properties of rhamnogalacturonan-I based microcapsules . It has also been used in confocal imaging as an astrocyte-specific dye . These applications suggest potential future directions in drug delivery and imaging studies.

Análisis Bioquímico

Biochemical Properties

Sulforhodamine B acid chloride is known to interact with proteins in cells. Its principle is based on the ability of the protein dye sulforhodamine B to bind electrostatically and pH dependent on protein basic amino acid residues . Under mild acidic conditions, it binds to protein basic amino acid residues of trichloroacetic acid-fixed cells . It can be quantitatively extracted from cells and solubilized for optical density measurement by weak bases such as Tris base .

Cellular Effects

The amount of dye extracted from stained cells is directly proportional to the cell mass . This property makes it a useful tool in measuring drug-induced cytotoxicity and cell proliferation .

Molecular Mechanism

The molecular mechanism of Sulforhodamine B acid chloride involves its interaction with proteins in cells. It binds to the basic amino acid residues of proteins under mild acidic conditions . This binding is electrostatic and pH-dependent . The dye can then be extracted from the cells under mild basic conditions and solubilized for measurement .

Temporal Effects in Laboratory Settings

The SRB assay, which utilizes this compound, is known to be indefinitely stable . This suggests that Sulforhodamine B acid chloride may also exhibit long-term stability.

Transport and Distribution

Due to its water-soluble nature , it is likely to be distributed throughout the aqueous compartments of cells and tissues.

Subcellular Localization

Given its use as a membrane-impermeable polar tracer , it is likely to be excluded from the interior of cellular organelles that are surrounded by a lipid bilayer.

Propiedades

IUPAC Name |

5-chlorosulfonyl-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN2O6S2/c1-5-29(6-2)18-9-12-21-24(15-18)36-25-16-19(30(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(28,31)32)17-26(23)38(33,34)35/h9-17H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERWMQJEYUIJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)Cl)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62796-29-6 | |

| Record name | Lissamine Rhodamine B sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62796-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lissamine rhodamine B sulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 9-[4-(chlorosulfonyl)-2-sulfophenyl]-3,6-bis(diethylamino)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-[4-(chlorosulphonyl)-2-sulphonatophenyl]-3,6-bis(diethylamino)xanthylium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.